(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone

Catalog No.
S13004320
CAS No.
652139-92-9
M.F
C11H18N4O
M. Wt
222.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazi...

CAS Number

652139-92-9

Product Name

(4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone

IUPAC Name

(4-amino-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

InChI

InChI=1S/C11H18N4O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6,12H2,1-2H3

InChI Key

NMNYSZWNAFOWML-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CN2C)N

The compound (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a pyrrole ring substituted with an amino group and a methyl group, linked to a piperazine moiety that also carries a methyl substituent. This compound's structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone can be analyzed through various types of reactions typically associated with amines and ketones. Key reaction types include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds, forming imines or enamines.
  • Redox Reactions: The presence of the amino group allows for potential oxidation or reduction reactions, which can alter the compound's functional properties.

These reactions are essential for understanding the compound's potential transformations in biological systems and synthetic applications.

The biological activity of (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone is primarily evaluated through structure-activity relationship studies. Initial predictions suggest that this compound may exhibit pharmacological effects, including:

  • Antidepressant Activity: Due to its structural similarity to known antidepressants, it may influence neurotransmitter systems.
  • Antitumor Properties: The presence of the piperazine moiety has been linked to anticancer activity in related compounds.

Computer-aided predictions using tools like PASS (Prediction of Activity Spectra for Substances) have indicated a spectrum of potential biological activities, supporting further investigation into its therapeutic applications .

Synthesis of (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential formation of the pyrrole and piperazine rings, followed by their coupling through a methanone linkage.
  • One-pot Reactions: Utilizing catalytic conditions to form the entire structure in a single reaction vessel can enhance efficiency and yield.
  • Reagents and Conditions: Common reagents may include acetic anhydride for acetylation steps and various coupling agents to facilitate the formation of amide bonds.

These methods allow for the efficient production of the compound while enabling modifications to enhance biological activity or solubility.

The potential applications of (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone span various fields:

  • Pharmaceutical Development: As a candidate for developing new antidepressants or antitumor agents.
  • Biochemical Research: Investigating its mechanism of action on neurotransmitter systems or cancer cell lines.

These applications highlight the importance of this compound in both therapeutic contexts and research settings.

Interaction studies involving (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Evaluating how well the compound inhibits specific enzymes involved in neurotransmitter metabolism or cancer progression.
  • Receptor Binding Assays: Investigating its interaction with receptors such as serotonin or dopamine receptors, which are crucial for mood regulation.

These studies are essential for determining the compound's pharmacological profile and potential side effects.

Several compounds share structural similarities with (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone, making them relevant for comparison:

Compound NameStructure FeaturesBiological Activity
2-MethylpiperazinePiperazine ring with methyl substitutionAntidepressant properties
4-PyridinolPyridine ring with hydroxyl groupAntimicrobial activity
5-Hydroxytryptamine (Serotonin)Indole ring systemNeurotransmitter activity

Uniqueness

What sets (4-Amino-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone apart is its specific combination of functional groups that may enhance selectivity towards certain biological targets compared to these similar compounds. Its dual functionality as both an amine and ketone could provide unique pathways for interaction within biological systems, potentially leading to novel therapeutic effects.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.14806121 g/mol

Monoisotopic Mass

222.14806121 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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